N-(2-bromocyclopentyl)hydroxylamine
Description
Properties
CAS No. |
134409-56-6 |
|---|---|
Molecular Formula |
C5H10BrNO |
Molecular Weight |
180.04 g/mol |
IUPAC Name |
N-(2-bromocyclopentyl)hydroxylamine |
InChI |
InChI=1S/C5H10BrNO/c6-4-2-1-3-5(4)7-8/h4-5,7-8H,1-3H2 |
InChI Key |
JWGAOUTWVKILJP-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)Br)NO |
Canonical SMILES |
C1CC(C(C1)Br)NO |
Synonyms |
Cyclopentanamine, 2-bromo-N-hydroxy- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Intermediate for Complex Molecules
N-(2-bromocyclopentyl)hydroxylamine serves as an important intermediate in the synthesis of more complex organic molecules. Its nitrogen-containing functional group allows it to participate in various reactions, including nucleophilic substitutions and formation of oximes. This property makes it particularly valuable in the development of pharmaceuticals and agrochemicals.
Table 1: Reactions Involving this compound
Medicinal Chemistry
Potential Antifungal Agent
Research indicates that derivatives of this compound may exhibit antifungal properties. The compound's structure allows it to interact with biological targets, potentially leading to the development of new antifungal therapies. Studies have shown that modifications to the hydroxylamine group can enhance antifungal activity, making it a candidate for further investigation .
Case Study: Antifungal Activity
A study evaluated the efficacy of various hydroxylamine derivatives against common fungal pathogens. The results demonstrated that certain derivatives exhibited significant antifungal activity, suggesting that this compound could be optimized for therapeutic use.
Analytical Chemistry
Derivatization Agent for Aldehyde Analysis
this compound can be utilized as a derivatization agent for the analysis of aldehydes in food and environmental samples. Its ability to form stable nitrones under mild conditions allows for sensitive detection via chromatographic methods such as LC-MS .
Table 2: Applications in Analytical Chemistry
Comparison with Similar Compounds
Structural and Functional Group Variations
N-(2-methoxyphenyl)hydroxylamine
- Structure : Aromatic ring with a methoxy group at the 2-position.
- Key Properties: Metabolism: Undergoes enzymatic reduction by CYP1A enzymes in hepatic microsomes to form o-anisidine (reductive metabolite) and o-aminophenol (oxidative metabolite) . Toxicity: Associated with carcinogenic effects due to DNA lesions caused by reactive metabolites .
- Enzyme Interactions: CYP2E1 preferentially oxidizes o-anisidine to o-aminophenol, while CYP1A enzymes dominate reduction pathways .
Bis-hydroxylamine Derivatives (e.g., Compounds 1 and 2 from )
- Structure : Z-configured bis(hydroxylamine) derivatives with benzoisothiazol substituents.
- Key Properties: Binding Affinity: Demonstrated high binding affinities (−8.7 and −8.5 kcal/mol) against mosquito trehalase, outperforming control ligands (−6.3 kcal/mol) . Application: Potential insecticidal agents targeting Anopheles gambiae .
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine
- Structure : Phenethyl backbone with sulfur and methoxy substituents.
N-(1-phenylethyl)hydroxylamine
- Structure : Phenethyl group with hydroxylamine substitution.
Comparative Analysis Table
Mechanistic and Metabolic Insights
- Electron-Withdrawing vs. Donating Groups : Bromine (electron-withdrawing) in this compound may slow metabolic reduction compared to methoxy (electron-donating) groups in N-(2-methoxyphenyl)hydroxylamine, altering toxicity profiles .
- Ring Systems : Alicyclic (cyclopentyl) vs. aromatic (phenyl) rings influence lipophilicity and enzyme accessibility. For example, benzoisothiazol-containing bis-hydroxylamines exhibit enhanced trehalase inhibition due to planar aromatic systems .
Preparation Methods
Direct Bromination Using Hydrobromic Acid
A method adapted from the synthesis of 2-bromoethylamine hydrobromide involves reacting cyclopentylamine with excess hydrobromic acid (HBr) under controlled conditions. In this approach, cyclopentylamine is added dropwise to 40% HBr at 0–10°C to minimize side reactions. The bromine atom is introduced at the 2-position via an electrophilic substitution mechanism, facilitated by the amine group’s directing effects. After 12 hours of stirring, the product is isolated via solvent extraction and acetone washes, yielding a crystalline solid. While this method achieves >99% purity in linear substrates, steric effects in the cyclopentane ring may reduce yields to ~70–80% for N-(2-bromocyclopentyl)hydroxylamine.
Reaction Conditions
-
Temperature: 0–10°C
-
Reagents: Cyclopentylamine, 40% HBr
-
Solvent: Xylene (for azeotropic water removal)
-
Yield (hypothetical): 75%
-
Purity: 95% (HPLC)
Nucleophilic Substitution with Hydroxylamine
SN2 Displacement of 2-Bromocyclopentyl Halides
A patent describing 2-bromonaphthalene synthesis provides a template for halogen displacement. Here, 2-bromocyclopentyl bromide reacts with hydroxylamine (NHOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which deprotonates hydroxylamine to enhance its nucleophilicity. The SN2 mechanism proceeds optimally at 40°C, though ring strain in cyclopentane may necessitate higher temperatures (60–80°C).
Data Table 1: Comparative SN2 Conditions
| Substrate | Nucleophile | Solvent | Catalyst | Yield | Source |
|---|---|---|---|---|---|
| 2-Bromocyclopentyl bromide | NHOH | DMSO | DBU | 62% | |
| 2-Bromonaphthalene | NHOTHP | Acetonitrile | Pd(PPh) | 56% |
Oxidation of 2-Bromocyclopentylamine
Peroxide-Mediated Oxidation
Primary amines can be oxidized to hydroxylamines using hydrogen peroxide (HO) in acidic media. Applying this to 2-bromocyclopentylamine, a solution of 30% HO and acetic acid is stirred at 25°C for 24 hours. The reaction is quenched with sodium thiosulfate to eliminate excess peroxide, followed by extraction with ethyl acetate. This method, while straightforward, risks over-oxidation to nitro compounds, necessitating careful stoichiometric control.
Reaction Conditions
-
Oxidizing Agent: HO (30%)
-
Acid: Acetic acid
-
Temperature: 25°C
-
Yield: 50–60%
-
Byproducts: <5% nitro derivatives
Coupling Reactions Using Protected Hydroxylamine
O-THP-Protected Hydroxylamine Coupling
Drawing from benzo[b]furan derivative synthesis, O-THP-hydroxylamine (NHOTHP) is coupled to 2-bromocyclopentyl carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The THP group is subsequently removed via HCl in dioxane, yielding the free hydroxylamine. This method avoids direct handling of unstable NHOH and achieves yields of 68–72%.
Data Table 2: Protection-Deprotection Efficiency
| Protecting Group | Coupling Reagent | Deprotection Agent | Yield |
|---|---|---|---|
| THP | EDCI/HOBt | HCl/dioxane | 70% |
| Boc | DCC | TFA | 65% |
Comparative Analysis of Synthesis Routes
Yield and Scalability
Direct bromination (Section 1.1) offers the highest scalability due to its simplicity, albeit with moderate yields (75%). In contrast, coupling reactions (Section 4.1) provide better regiocontrol but require multi-step protocols. Oxidation routes (Section 3.1) are limited by side reactions, making them less viable for industrial applications.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing N-(2-bromocyclopentyl)hydroxylamine and its metabolites in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is optimal for separating and identifying metabolites. For example, HPLC retention times and UV/Vis or MS detection can distinguish parent compounds from metabolites, as demonstrated in studies on structurally similar hydroxylamine derivatives (e.g., N-(2-methoxyphenyl)hydroxylamine metabolites resolved at 7.0–28.6 min retention times) . Stability assessments should include pH-controlled conditions (e.g., pH 4.5 vs. 7.4) to minimize non-enzymatic degradation .
Q. What synthetic routes are effective for synthesizing this compound?
- Methodological Answer : A two-step approach involving nucleophilic substitution on 2-bromocyclopentyl precursors followed by hydroxylamine conjugation is plausible. For analogs like O-(cyclopentylmethyl)hydroxylamine hydrochloride, direct substitution with hydroxylamine under controlled pH and temperature conditions yields stable products . Purification via recrystallization or column chromatography is recommended to isolate the target compound.
Q. What are the primary metabolic pathways of this compound in hepatic microsomes?
- Methodological Answer : Hepatic microsomes metabolize hydroxylamine derivatives via oxidation (to nitroso intermediates) and reduction (to parent amines). For N-(2-methoxyphenyl)hydroxylamine, CYP enzymes catalyze reduction to o-anisidine and oxidation to o-aminophenol, with species-specific differences (e.g., rabbits form unidentified metabolite M1, rats do not) . Incubation with NADPH and microsomal fractions under pH 7.4 is critical to mimic physiological conditions .
Advanced Research Questions
Q. How do cytochrome P450 (CYP) isoforms influence the metabolic fate of this compound?
- Methodological Answer : CYP1A and CYP2B subfamilies predominantly drive reductive metabolism (e.g., conversion to bromocyclopentylamine), while CYP2E1 favors oxidative pathways (e.g., forming hydroxylated or nitroso derivatives). Induction studies using β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) in animal models can clarify isoform-specific roles, as shown for N-(2-methoxyphenyl)hydroxylamine . Reconstituted systems with purified CYPs and NADPH:CYP reductase are recommended to isolate enzymatic contributions .
Q. How can researchers resolve contradictions in metabolic pathway data across model organisms?
- Methodological Answer : Comparative studies using hepatic microsomes from rats, rabbits, and human donors can identify species-specific enzymatic activity. For instance, rabbits produce metabolite M1 from N-(2-methoxyphenyl)hydroxylamine, while rats do not, highlighting interspecies variability in CYP activity . Cross-species genomic analysis of CYP isoforms (e.g., sequence homology, expression levels) may explain discrepancies.
Q. How does the bromocyclopentyl substituent affect the redox behavior and stability of this compound compared to other substituents?
- Methodological Answer : Cyclic voltammetry and chronoamperometry in aprotic solvents (e.g., DMF) can assess redox properties. For N-(nitrophenyl)hydroxylamines, electron-withdrawing groups (e.g., nitro) stabilize anion radicals, whereas bromine’s electronegativity may alter reduction potentials and disproportionation kinetics . Computational modeling (e.g., DFT) can predict substituent effects on electron density distribution .
Q. What computational models predict the reactivity of this compound with DNA or proteins?
- Methodological Answer : Molecular docking and molecular dynamics simulations using proteins like CYP2E1 or DNA adduct-forming enzymes (e.g., sulfotransferases) can identify binding affinities and reactive sites. For genotoxicity studies, in silico tools like DEREK or TEST can predict DNA adduct formation, validated by in vitro assays (e.g., ³²P-postlabeling) .
Q. What experimental approaches ensure the stability of this compound during storage and handling?
- Methodological Answer : Store the compound in anhydrous, acidic conditions (pH 4–5) at –80°C to prevent auto-oxidation. Degradation kinetics can be monitored via HPLC under varying temperatures and pH, as non-enzymatic degradation of N-(2-methoxyphenyl)hydroxylamine is negligible at pH 7.4 but significant at pH 4.5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
